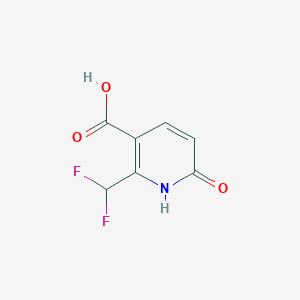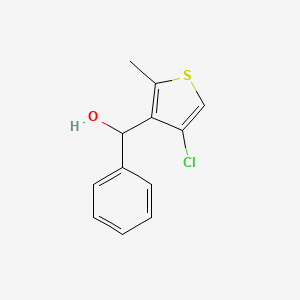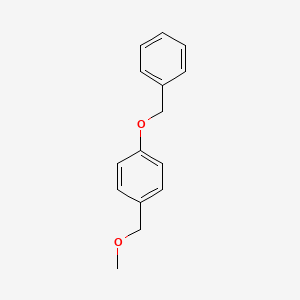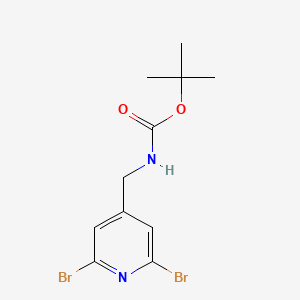
2-(Difluoromethyl)-6-hydroxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts distinct characteristics, such as increased metabolic stability and lipophilicity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-hydroxynicotinic acid typically involves the introduction of the difluoromethyl group into the nicotinic acid framework. One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents. This process can be achieved through various catalytic systems, including transition metal-catalyzed reactions and radical-mediated pathways .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of commercially available starting materials, such as α-amino acid methyl esters, followed by hydrolysis and precipitation, is a common approach .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-6-hydroxynicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing it to mimic the hydrogen bonding and electronic properties of these groups. This interaction can modulate enzyme activity and influence metabolic processes .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)nicotinic acid
- 6-Hydroxy-2-methylpyridine
- 2-(Difluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-6-hydroxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its metabolic stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C7H5F2NO3 |
|---|---|
Peso molecular |
189.12 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)5-3(7(12)13)1-2-4(11)10-5/h1-2,6H,(H,10,11)(H,12,13) |
Clave InChI |
AQHUWMGXGIWJEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)

![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)





